DPP-4 Inhibitory Potency of PB01 Compared to Clinically Approved Gliptins
In a direct enzymatic inhibition assay, PB01 (7-benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione) exhibited an IC50 of 15.66 ± 2.546 nM against human recombinant DPP-4, which was statistically comparable to the reference standard linagliptin (IC50 = 15.37 ± 2.481 nM) [1]. This potency is also within the range of the widely prescribed DPP-4 inhibitor sitagliptin, which has a reported IC50 of 18 nM (SD 5.8) under comparable conditions [2].
| Evidence Dimension | DPP-4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 15.66 ± 2.546 nM |
| Comparator Or Baseline | Linagliptin: 15.37 ± 2.481 nM; Sitagliptin: 18 nM (SD 5.8) |
| Quantified Difference | PB01 vs. Linagliptin: 1.9% difference (non-significant); PB01 vs. Sitagliptin: 13% lower IC50 (more potent) |
| Conditions | In vitro enzymatic assay using human recombinant DPP-4; luminescence-based detection; pre-incubation 15 min. |
Why This Matters
This direct potency comparison enables researchers to select PB01 as a linagliptin-equivalent tool compound with a distinct chemical scaffold, facilitating orthogonal validation studies or structure-activity relationship (SAR) exploration where linagliptin may be unsuitable.
- [1] Bisht, P., et al. Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. Eur J Med Chem. 2025;283:117160. doi:10.1016/j.ejmech.2024.117160 View Source
- [2] PMC6360916, Table 1. Mean IC50 (nmol/L) for DPP-4 inhibitors. Sitagliptin: 18 (5.8). View Source
